![molecular formula C13H19N3OS B14732767 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea CAS No. 6334-22-1](/img/structure/B14732767.png)
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C13H19N3OS It is a derivative of thiourea, characterized by the presence of a butyl group and a methoxyphenylmethylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea typically involves the reaction of butylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-butyl-3-methylimidazolium thiocyanate
- 1,3-dibutyl thiourea
- 4-methoxyphenylthiourea
Uniqueness
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea is unique due to its specific structural features, such as the methoxyphenylmethylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
6334-22-1 |
|---|---|
Formule moléculaire |
C13H19N3OS |
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H19N3OS/c1-3-4-9-14-13(18)16-15-10-11-5-7-12(17-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H2,14,16,18)/b15-10+ |
Clé InChI |
NYUIZBQLOMBDMI-XNTDXEJSSA-N |
SMILES isomérique |
CCCCNC(=S)N/N=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CCCCNC(=S)NN=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

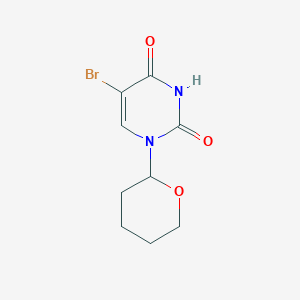
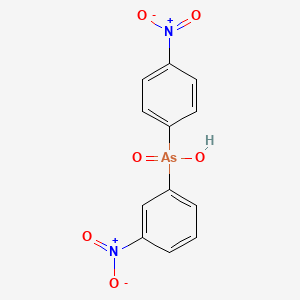
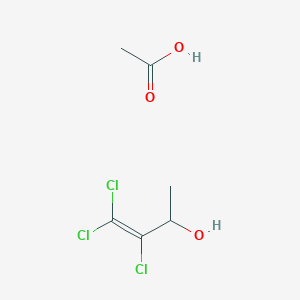

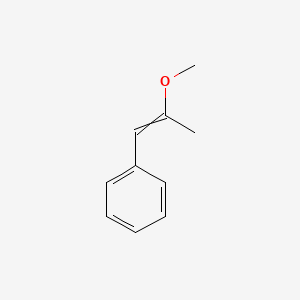
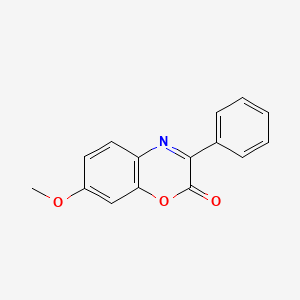
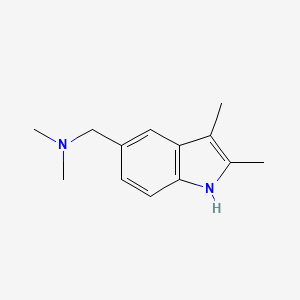


![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)

![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
